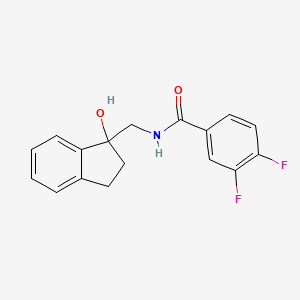![molecular formula C12H14BrNO3S B2944683 2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008010-19-2](/img/structure/B2944683.png)
2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid, also known as BPH-715, is a novel compound with potential applications in various fields of research. It has a molecular weight of 332.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C12H14BrNO3S . The InChI code for the compound is 1S/C12H14BrNO3S/c1-18-7-6-10 (12 (16)17)14-11 (15)8-2-4-9 (13)5-3-8/h2-5,10H,6-7H2,1H3, (H,14,15) (H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.科学的研究の応用
Organic Synthesis and Medicinal Chemistry
A practical method for synthesizing orally active CCR5 antagonists involves the use of related compounds as intermediates in drug development processes. This approach demonstrates the importance of such compounds in synthesizing new therapeutic agents with potential applications in treating various diseases, including HIV (Ikemoto et al., 2005).
Antifungal Applications
Compounds derived from similar structures have been identified to exhibit significant antifungal activity. For instance, bromopyrrole alkaloids from marine sponges have shown effectiveness against Candida albicans, indicating potential applications in antifungal drug development (Zhu et al., 2016).
Material Science
In the realm of material science, related compounds have been utilized in the synthesis and stabilization of conductive polymers. For example, polyaniline-polyamide blends processed from formic acid have shown improved stability against deprotonation, highlighting the role of similar compounds in enhancing the properties of conductive materials (Zagrska et al., 1999).
Catalysis
In catalysis, compounds with similar functionalities have been explored for their role in the electrochemical reduction of carbon dioxide. Iron(0) porphyrins, for instance, have been shown to benefit from the addition of weak Brönsted acids, improving the efficiency and selectivity of CO2 reduction processes (Bhugun et al., 1996).
特性
IUPAC Name |
2-[(4-bromobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQGDZLXKUFNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

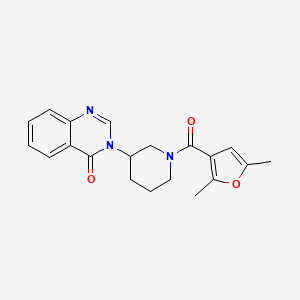
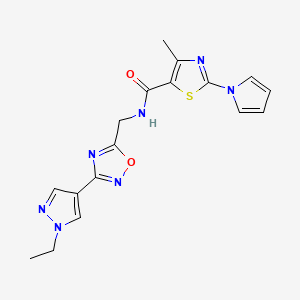
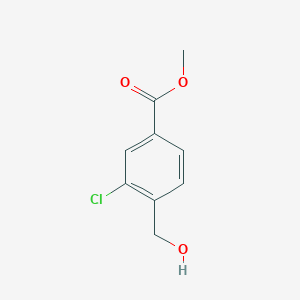
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)
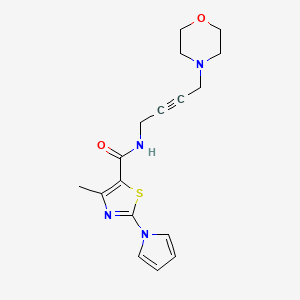
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
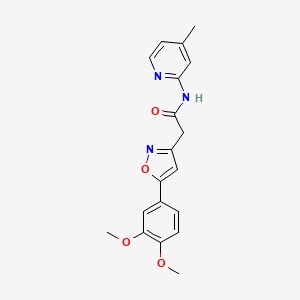
![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)
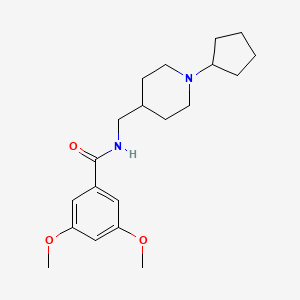
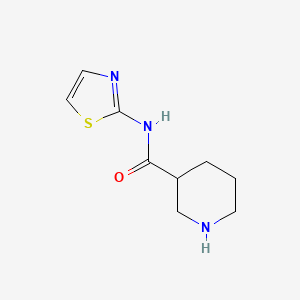
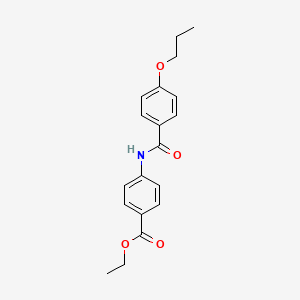
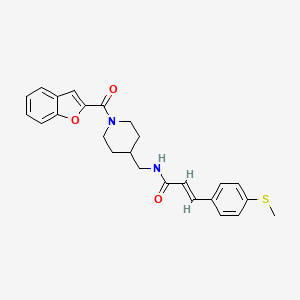
![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)
